molecular formula C₈H₁₁D₄N₇O₂S₃ B1162016 Famotidine-d4 (Major)

Famotidine-d4 (Major)

Cat. No.: B1162016
M. Wt: 341.47
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Deuterium Substitution

Famotidine-d4 (Major) is defined by the molecular formula C₈H₁₁D₄N₇O₂S₃ , with a molecular weight of 341.47 g/mol . Deuterium substitution occurs at four hydrogen positions within the propyl chain bridging the thiazole and sulfamoyl moieties (Fig. 1). The specific labeling pattern is evident in the SMILES notation:
[2H]C([2H])(C(=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N .

Table 1: Key Structural Parameters of Famotidine-d4 (Major)

Parameter Value Source
Molecular Formula C₈H₁₁D₄N₇O₂S₃
Molecular Weight 341.47 g/mol
Deuterium Substitution Four H atoms in propyl chain

This isotopic modification preserves the pharmacological target affinity of famotidine while altering its mass spectrometric signature, making it invaluable as an internal standard in quantitative analyses .

Structural Isomerism and Tautomerism

The parent compound, famotidine, exhibits conformational flexibility due to its thiazole ring and guanidine group, which can adopt multiple tautomeric forms. While explicit studies on Famotidine-d4 (Major) are limited, deuterium substitution may influence tautomeric equilibria by altering hydrogen-bonding networks. For instance, the guanidine group (pKa ~12.9) exists predominantly in its protonated form under physiological conditions, but deuterium’s isotopic effect (∼0.8 pKa units lower than hydrogen) could subtly shift acid-base equilibria .

Notably, the thiazole ring’s 2-guanidinyl substituent in Famotidine-d4 (Major) may engage in keto-enol tautomerism, though crystallographic data suggest the keto form predominates in solid-state configurations . Computational studies on analogous systems indicate that deuterium substitution minimally affects tautomeric preferences but may stabilize specific conformers through reduced zero-point vibrational energy .

Crystallographic Characterization (Polymorphic Forms)

Famotidine exists in two polymorphic forms: Form A (thermodynamically stable) and Form B (metastable). These differ in hydrogen-bonding networks and packing efficiency, with Form A exhibiting a higher melting point (174°C vs. 167°C for Form B) . While polymorphic studies on Famotidine-d4 (Major) are sparse, deuterium’s lower vibrational amplitude may enhance lattice stability, potentially favoring Form A.

Table 2: Polymorphic Properties of Famotidine

Parameter Form A Form B
Melting Point 174°C 167°C
Solubility (Water) 1.1 mg/mL 1.4 mg/mL
Stability Thermodynamically stable Metastable

Mechanical grinding of Form B induces a phase transition to Form A via disruption of hydrogen bonds, as evidenced by FT-IR spectral shifts (e.g., loss of 3505 cm⁻¹ band) . For Famotidine-d4 (Major), analogous transitions may occur at reduced activation energies due to deuterium’s isotopic mass effect.

Isotopic Purity and Labeling Efficiency

Commercial Famotidine-d4 (Major) exhibits ≥99.9 atom% deuterium incorporation, verified by mass spectrometry and nuclear magnetic resonance (NMR) . Labeling efficiency is critical for avoiding isotopic dilution effects in mass spectrometric assays. High-performance liquid chromatography (HPLC) analyses confirm chemical purities >95%, with principal impurities including non-deuterated famotidine (<0.1%) and sulfonamide derivatives .

Table 3: Isotopic and Chemical Purity Metrics

Parameter Value Method
Isotopic Purity ≥99.9 atom% D MS/NMR
Chemical Purity >95% HPLC
Major Impurity Non-deuterated famotidine LC-MS

Synthetic routes typically involve deuteration of precursor intermediates using D₂O or deuterated reagents under acidic catalysis, followed by chromatographic purification .

Properties

Molecular Formula

C₈H₁₁D₄N₇O₂S₃

Molecular Weight

341.47

Synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide-d4;  N-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]_x000B_thio]propanimidamide-d4;  Amfamox-d4;  Antodine-d4;  Famodin-d4;  Famosan-d4;  Ganor-d4; 

Origin of Product

United States

Preparation Methods

Deuterium Incorporation via Catalytic Hydrogenation

Catalytic hydrogenation with deuterium gas (D2) is a cornerstone method for synthesizing Famotidine-d4. This approach replaces hydrogen atoms in the parent famotidine molecule with deuterium at specific positions. The process typically involves dissolving famotidine in a solvent such as deuterated methanol (CD3OD) or dimethylformamide (DMF-d7) and subjecting it to D2 gas in the presence of a palladium-on-carbon (Pd/C) catalyst . Reaction conditions, including temperature (50–80°C) and pressure (2–4 atm), are optimized to ensure selective deuteration at the methylthio (-SCH3) and aminomethylene (-NH-C=NH2) groups.

Post-reaction purification involves recrystallization from deuterated acetic acid (CD3COOD) to remove unreacted starting materials and catalysts. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium enrichment, with characteristic shifts in the δ 2.5–3.0 ppm region corresponding to deuterated methyl groups . Mass spectrometry (MS) further validates the molecular ion peak at m/z 341.47 (vs. 337.43 for non-deuterated famotidine), consistent with a +4 Da mass increase .

Synthetic Routes Using Deuterated Reagents

Deuterated reagents enable precise control over isotopic labeling during famotidine synthesis. For example, deuterated methyl iodide (CD3I) replaces CH3I in the alkylation of the thiazole intermediate, introducing deuterium at the methylthio moiety . This step is critical for ensuring that the final product, Famotidine-d4, retains the pharmacological activity of the parent compound while achieving isotopic distinction.

Another route involves deuterated ammonia (ND3) in the guanidinylation of the thiazole precursor. Under acidic conditions (pH 4–5), ND3 reacts with the thiourea intermediate to form the deuterated diaminoethylene group, a key structural feature of famotidine . The reaction is monitored via high-performance liquid chromatography (HPLC) to ensure completion, with retention times adjusted for deuterated analogs.

Hydrogen-Deuterium Exchange in Acidic Media

Labile protons in famotidine, particularly those adjacent to sulfur and nitrogen atoms, undergo hydrogen-deuterium (H-D) exchange in deuterated acidic solutions. Treating famotidine with deuterated hydrochloric acid (DCl) in D2O at elevated temperatures (70–90°C) facilitates proton exchange at the sulfonamide (-SO2NH2) and thiazole NH sites . The reaction kinetics depend on acid concentration and temperature, with optimal exchange achieved at 0.1–0.5 M DCl and 80°C over 24–48 hours.

Post-exchange purification involves neutralization with NaOD and lyophilization to isolate Famotidine-d4. Fourier-transform infrared (FTIR) spectroscopy identifies deuterated N-H stretches in the 2100–2300 cm⁻¹ range, distinct from non-deuterated N-H bonds (3200–3400 cm⁻¹) .

Industrial-Scale Synthesis and Optimization

Industrial production of Famotidine-d4 leverages scalable hydrogenation reactors and continuous-flow systems to enhance yield and purity. A patented method describes the use of 15-hydroxy stearic acid macrogol ester as a solubilizing agent, enabling famotidine dissolution in neutral pH environments while facilitating deuterium incorporation . The process involves:

  • Melting 15-hydroxy stearic acid macrogol ester at 55–60°C.

  • Dissolving famotidine in the molten matrix.

  • Introducing D2 gas under pressure (3–5 atm) with Pd/C catalysis.

  • Purifying via column chromatography with deuterated solvents .

This method achieves >98% isotopic purity, as verified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Accelerated stability studies under elevated temperature (40°C) and humidity (75% RH) demonstrate no significant degradation over six months, underscoring the method’s robustness .

Analytical Characterization and Quality Control

Analytical protocols for Famotidine-d4 emphasize isotopic purity and structural integrity. Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS resolves deuterated and non-deuterated species, with a retention time shift of 0.3–0.5 minutes for Famotidine-d4 . NMR spectral analysis, particularly ¹H-¹³C heteronuclear single quantum coherence (HSQC) , maps deuterium positions, confirming substitution at the methylthio and aminomethylene groups .

Quantitative NMR (qNMR) using deuterated dimethyl sulfoxide (DMSO-d6) as an internal standard ensures precise quantification, with detection limits as low as 0.1% w/w for non-deuterated impurities .

Challenges and Mitigation Strategies

A primary challenge in Famotidine-d4 synthesis is isotopic dilution during purification. To address this, countercurrent chromatography (CCC) with deuterated mobile phases minimizes solvent-induced deuterium loss . Additionally, kinetic isotope effects (KIEs) during hydrogenation are mitigated by optimizing catalyst loading (5–10% Pd/C) and reaction time (12–18 hours) .

Q & A

Q. What are the validated analytical methods for identifying and quantifying Famotidine-d4 (Major) in complex biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to ensure specificity and accuracy. Calibration curves should be constructed using deuterated internal standards to correct for matrix effects. Validate the method per ICH guidelines (sensitivity, linearity, precision) . Include data on limits of detection (LOD) and quantification (LOQ) in tables, comparing performance across matrices (e.g., plasma vs. tissue homogenates).

Q. How can researchers optimize the synthesis of Famotidine-d4 (Major) to ensure isotopic purity ≥98%?

Methodological Answer: Employ deuterium exchange reactions under controlled pH and temperature, monitored via nuclear magnetic resonance (NMR) spectroscopy. Use orthogonal analytical techniques (e.g., high-resolution mass spectrometry) to confirm isotopic enrichment. Document reaction kinetics and purification steps (e.g., column chromatography) in supplementary materials .

Q. What stability-indicating parameters should be prioritized in long-term storage studies of Famotidine-d4 (Major)?

Methodological Answer: Conduct accelerated stability studies under ICH Q1A(R2) conditions, tracking degradation products via forced degradation (heat, light, oxidation). Use Arrhenius equations to extrapolate shelf-life. Tabulate results comparing stability in different solvents (e.g., DMSO vs. aqueous buffers) and storage temperatures .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for Famotidine-d4 (Major) across preclinical models be resolved?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Parameterize models with in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate against in vivo studies in rodents and non-human primates, using ANOVA to identify statistically significant covariates (e.g., metabolic enzyme expression) .

Q. What statistical approaches are recommended for addressing batch-to-batch variability in deuterated compound studies?

Q. How should researchers design a systematic review to evaluate the efficacy of Famotidine-d4 (Major) in comparative drug metabolism studies?

Methodological Answer: Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., studies using LC-MS/MS, human/animal models). Extract data on metabolic ratios (parent compound vs. deuterated analog) and apply meta-regression to assess heterogeneity. Use GRADE criteria to evaluate evidence quality, highlighting gaps in dose-response data .

Q. What ethical and methodological considerations apply to clinical trials investigating Famotidine-d4 (Major) as a tracer in human pharmacokinetics?

Methodological Answer: Obtain informed consent disclosing deuterated compound use. Justify sample size via power analysis using pilot data. Include pharmacokinetic parameters (AUC, Cmax, t1/2) in tables with confidence intervals. Reference IRB protocols for handling isotopic retention risks .

Methodological & Data Management Questions

Q. How can FAIR data principles be implemented in studies using Famotidine-d4 (Major)?

Methodological Answer: Use standardized formats (e.g., mzML for mass spectrometry data) and repositories like ChEMBL or MetaboLights. Annotate datasets with experimental conditions (e.g., LC gradient, ionization mode) and link to protocols in electronic lab notebooks. Provide R/Python scripts for data processing in supplementary materials .

Q. What strategies mitigate spectral interference when analyzing Famotidine-d4 (Major) alongside non-deuterated analogs?

Methodological Answer: Optimize chromatographic separation to resolve isotopic peaks. Use high-resolution mass spectrometers (HRMS) with resolving power >30,000. Validate selectivity by spiking analogs into blank matrices and quantifying cross-talk. Include extracted ion chromatograms in figures .

Q. How should researchers address discrepancies between in silico predictions and experimental results for Famotidine-d4 (Major) binding affinity?

Methodological Answer: Perform molecular dynamics simulations to assess binding pocket flexibility. Compare docking scores (AutoDock Vina, Glide) with surface plasmon resonance (SPR) data. Use Bland-Altman plots to quantify bias and revise force field parameters if systematic errors are detected .

Cross-Disciplinary Research Questions

Q. What metabolomics workflows integrate Famotidine-d4 (Major) as an internal standard for large-scale biomarker discovery?

Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) with parallel reaction monitoring (PRM). Normalize peak areas to Famotidine-d4 (Major) and apply batch correction algorithms (e.g., ComBat). Publish raw data in mzTab format with annotated pathways .

Q. How can machine learning improve the prediction of Famotidine-d4 (Major) stability under varying environmental conditions?

Methodological Answer: Train random forest models on stability datasets (features: pH, temperature, solvent polarity). Validate predictions via k-fold cross-validation and SHAP value analysis. Open-source code on GitHub with Jupyter notebooks for reproducibility .

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